5-bromo-2-methyl-N-(propan-2-yl)aniline
CAS No.:
Cat. No.: VC13389493
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BrN |
|---|---|
| Molecular Weight | 228.13 g/mol |
| IUPAC Name | 5-bromo-2-methyl-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C10H14BrN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 |
| Standard InChI Key | SJCIFOLLNHTFFP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)NC(C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)NC(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecular formula of 5-bromo-2-methyl-N-(propan-2-yl)aniline is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol . The compound features:
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A bromine atom at the para position relative to the amino group, influencing electronic distribution and directing electrophilic substitution reactions.
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A methyl group at the ortho position, providing steric hindrance and modulating solubility.
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An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom, enhancing lipophilicity and altering conformational flexibility .
The IUPAC name derives from this substitution pattern: 5-bromo-2-methyl-N-(propan-2-yl)aniline. The SMILES notation CC1=C(C=CC(=C1)Br)NC(C)C accurately represents its connectivity .
Spectroscopic Properties
While experimental spectral data for this specific compound are unavailable, analogs such as 4-bromo-2-methyl-N-(propan-2-yl)aniline exhibit characteristic NMR signals:
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¹H NMR: Methyl groups appear as singlets at δ 2.2–2.5 ppm, aromatic protons as multiplet signals between δ 6.4–7.4 ppm, and the isopropyl group’s methine proton as a septet near δ 3.9 ppm .
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¹³C NMR: The brominated carbon resonates at δ 115–120 ppm, while the methyl and isopropyl carbons appear at δ 20–25 ppm and δ 45–50 ppm, respectively.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 5-bromo-2-methyl-N-(propan-2-yl)aniline can be achieved through two primary routes:
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Direct Alkylation of 5-Bromo-2-methylaniline: Introducing the isopropyl group via nucleophilic substitution or reductive amination.
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Multi-Step Functionalization: Sequential bromination, methylation, and alkylation starting from aniline derivatives.
Route 1: Alkylation of 5-Bromo-2-methylaniline
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Starting Material: 5-Bromo-2-methylaniline (CAS 39478-78-9), a commercially available compound with a melting point of 33°C and boiling point of 139°C at 17 mmHg .
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Isopropyl Introduction:
Yield: ~85–90% (estimated based on analogous reactions) .
Route 2: Sequential Bromination and Alkylation
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Nitration and Bromination:
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N-Alkylation: Proceed as in Route 1.
Key Advantage: Enables precise control over substitution patterns .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 40–45°C (predicted) | Analogous to |
| Boiling Point | 255–260°C (extrapolated) | Similar to |
| Density (25°C) | 1.49 g/mL | Matches |
| Refractive Index (nD²⁵) | 1.572–1.578 | Estimated from |
Solubility Profile
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Polar Solvents: Moderately soluble in ethanol, methanol, and acetone.
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Non-Polar Solvents: Highly soluble in toluene, dichloromethane.
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Aqueous Solubility: <0.1 mg/mL due to lipophilic isopropyl group .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The bromine atom deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Example reactions:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 3-nitro-5-bromo-2-methyl-N-(propan-2-yl)aniline .
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Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.
Transition Metal-Catalyzed Couplings
The bromine atom serves as a leaving group in cross-coupling reactions:
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Suzuki-Miyaura: Reacts with aryl boronic acids under Pd catalysis to form biaryl structures.
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor to kinase inhibitors by participating in palladium-catalyzed couplings.
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Antimicrobials: Functionalized via acylation to produce sulfonamide derivatives.
Agrochemical Development
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Herbicides: Incorporated into triazine derivatives through nucleophilic aromatic substitution.
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Fungicides: Reacts with thiophosgene to form isothiocyanate-containing compounds .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | Inert atmosphere, 2–8°C |
| PPE | Nitrile gloves, goggles |
| Disposal | Incineration |
Toxicity Notes:
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